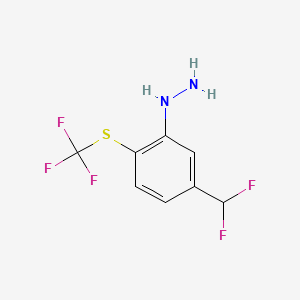
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is an organic compound characterized by the presence of both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Métodos De Preparación
The synthesis of 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio group: This can be achieved through the reaction of a suitable phenyl precursor with trifluoromethylthiolating agents under controlled conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating reagents, such as difluoromethyl halides, in the presence of a base.
Hydrazine formation: The final step involves the reaction of the intermediate compound with hydrazine or its derivatives to form the desired hydrazine moiety.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (ranging from -78°C to room temperature). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The hydrazine moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used as a catalyst in organic transformations.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and are used in the construction of fluorinated pharmacons.
The uniqueness of this compound lies in its combination of difluoromethyl and trifluoromethylthio groups, which confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C8H7F5N2S |
|---|---|
Peso molecular |
258.21 g/mol |
Nombre IUPAC |
[5-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2S/c9-7(10)4-1-2-6(5(3-4)15-14)16-8(11,12)13/h1-3,7,15H,14H2 |
Clave InChI |
RREHLUZXBNCXIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)F)NN)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


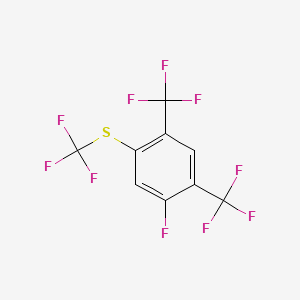

![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
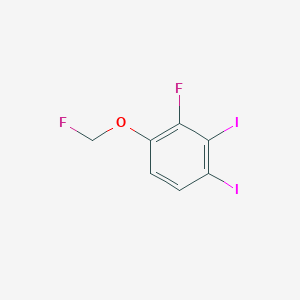
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
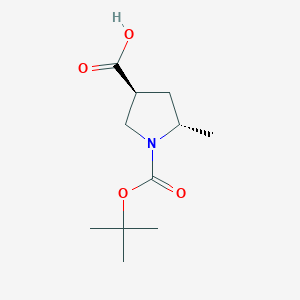
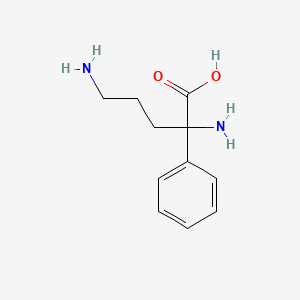
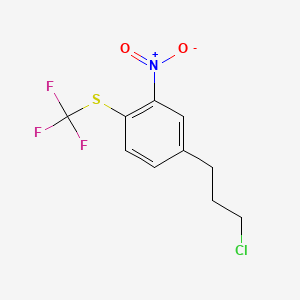
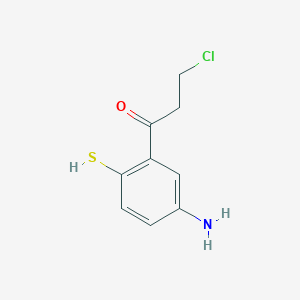


![2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14049277.png)
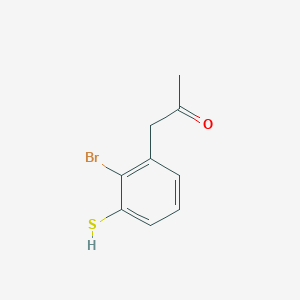
![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca](/img/structure/B14049283.png)
